molecular formula C17H18O4 B5574537 3,4-dimethylphenyl 3,4-dimethoxybenzoate

3,4-dimethylphenyl 3,4-dimethoxybenzoate

Cat. No.: B5574537
M. Wt: 286.32 g/mol
InChI Key: OLAUVAKXKUTKGE-UHFFFAOYSA-N
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Description

3,4-dimethylphenyl 3,4-dimethoxybenzoate is a useful research compound. Its molecular formula is C17H18O4 and its molecular weight is 286.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.12050905 g/mol and the complexity rating of the compound is 344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescence Sensing of Benzaldehyde Derivatives

Research has identified compounds with a structure related to 3,4-dimethylphenyl 3,4-dimethoxybenzoate as potential fluorescence sensors for benzaldehyde-based derivatives. Specifically, novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks show characteristic sharp emission bands that are selectively sensitive to benzaldehyde and its derivatives. This indicates their application in luminescence sensing technologies (Shi et al., 2015).

N-Protecting Groups for Organic Synthesis

The 3,4-dimethoxybenzyl moiety, closely related to the queried compound, has been utilized as an N-protecting group for 3,4-diphenyl 1,2-thiazetidine 1,1-dioxide derivatives. This moiety can be smoothly eliminated, showcasing its utility in the synthesis of complex organic molecules, thus highlighting its importance in the field of organic chemistry (Grunder-Klotz & Ehrhardt, 1991).

Photoremovable Protecting Groups

A study involving O-acetylated (3',5'-dimethylphenyl)heteroaryl acyloin derivatives underlines the significance of the 3,4-dimethoxybenzyl group in the context of photoremovable protecting groups. This research demonstrates the utility of such compounds in the photochemical installation of benzofuran moieties to conjugated backbones, offering a method for the controlled release of active molecules upon irradiation (Bisht et al., 2018).

Catalysis and Ligand Reactivity

The electron-donating properties of dimethylphenyl-imidazol-2-ylidene derivatives have been studied for their applications in catalysis, particularly in Grubbs II complexes. This research indicates the potential of such compounds in modifying catalytic activity through the alteration of electron density at the active site, which can be crucial for developing more efficient and selective catalysts (Leuthäuber et al., 2008).

Synthesis and Characterization of Novel Compounds

Investigations into the synthesis of new benzofuro(2,3-c)pyrazol-3(1H)-ones show the versatility of dimethylphenyl derivatives in the formation of complex organic structures. Such compounds offer insights into novel synthetic pathways, potentially leading to the development of new drugs, materials, and chemical probes (Hogale et al., 1995).

Properties

IUPAC Name

(3,4-dimethylphenyl) 3,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-11-5-7-14(9-12(11)2)21-17(18)13-6-8-15(19-3)16(10-13)20-4/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAUVAKXKUTKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.